molecular formula C12H15BFNO4 B2807766 2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 925207-14-3

2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2807766
CAS RN: 925207-14-3
M. Wt: 267.06
InChI Key: JCPLXROABVMFQO-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-2-nitrophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5FN2O2 . It is a white to pale cream to pale yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of “2-(5-Fluoro-2-nitrophenyl)acetonitrile” is represented by the SMILES notation [O-]N+C1=CC=C(F)C=C1CC#N .


Physical And Chemical Properties Analysis

“2-(5-Fluoro-2-nitrophenyl)acetonitrile” has a melting point of 67.0-73.0°C and an assay (GC) of ≥98.5% . It also has a molecular weight of 180.14 .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Novel Stilbene Derivatives : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized for applications in liquid crystal display (LCD) technology and potential therapeutic uses for neurodegenerative diseases (Das et al., 2015).
  • Polymer Synthesis for Electronic Applications : Used in the precision synthesis of poly(3-hexylthiophene) for creating materials with applications in electronics, specifically in devices like organic field-effect transistors (OFETs) and solar cells (Yokozawa et al., 2011).

Chemical and Physical Analysis

  • Molecular Structure and DFT Study : The molecular structures of compounds including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Chemical Synthesis and Modification

  • Synthesis of Modified Boronic Acid Derivatives : Ortho-modified derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized, showing potential as inhibitors for serine proteases (Spencer et al., 2002).
  • Synthesis of Silicon-Based Drugs and Odorants : Demonstrates the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of biologically active silicon-based compounds (Büttner et al., 2007).

Biological Applications and Studies

  • Lipogenic Inhibitors for Therapeutic Use : Novel derivatives have been synthesized and shown to inhibit lipogenesis in mammalian hepatocytes, suggesting potential for lipid-lowering drugs (Das et al., 2011).

Fluorescence and Detection Applications

  • Boronate-Based Fluorescence Probes : Synthesized boronate esters, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used to develop fluorescence probes for detecting hydrogen peroxide, a crucial aspect in explosives detection (Lampard et al., 2018).

Enhanced Material Properties

  • Creating Brightly Colored Polymers : Utilized in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, leading to deeply colored materials with potential applications in optoelectronics and display technologies (Welterlich et al., 2012).

Other Notable Research Findings

  • Synthesis and Reaction Studies : Various studies have explored the synthesis and reaction mechanisms of compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to a deeper understanding of its chemical behavior and potential applications in different fields (Fritschi et al., 2008).

Safety and Hazards

“2-(5-Fluoro-2-nitrophenyl)acetonitrile” is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPLXROABVMFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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